molecular formula C20H18N4O2 B14937865 4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide

4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B14937865
M. Wt: 346.4 g/mol
InChI Key: JDQZVEWALKCFKI-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxyquinoline-3-carboxylic acid with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of both the quinoline and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-24-17-9-5-4-8-16(17)23-18(24)10-11-21-20(26)14-12-22-15-7-3-2-6-13(15)19(14)25/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,25)

InChI Key

JDQZVEWALKCFKI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

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